molecular formula C8H12Cl2F2N2 B13049843 (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13049843
M. Wt: 245.09 g/mol
InChI Key: JTTSHCFRZZPPGB-JZGIKJSDSA-N
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Description

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two amine groups attached to the ethane backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,5-Difluorophenyl)ethanol: Similar structure but with an alcohol group instead of amine groups.

    3,5-Difluoroacetophenone: Contains the same difluorophenyl group but with a ketone functional group.

Uniqueness

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl is unique due to its dual amine groups and the specific positioning of fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H12Cl2F2N2

Molecular Weight

245.09 g/mol

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10F2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1

InChI Key

JTTSHCFRZZPPGB-JZGIKJSDSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)N.Cl.Cl

Origin of Product

United States

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